molecular formula C14H17NO3 B14332375 (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol CAS No. 104816-13-9

(2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol

Cat. No.: B14332375
CAS No.: 104816-13-9
M. Wt: 247.29 g/mol
InChI Key: QWANCHHEUSWJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol is a complex organic compound with a unique structure that includes a benzodioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the benzodioxepin ring followed by the introduction of the ethyl and ethylimino groups. Reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers might investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. It might serve as a lead compound for developing new drugs.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol include other benzodioxepin derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structure. This unique arrangement can confer distinct chemical and biological properties, making it a compound of interest for further study.

Properties

CAS No.

104816-13-9

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-ethyl-2-ethylimino-3-methyl-1,5-benzodioxepin-7-ol

InChI

InChI=1S/C14H17NO3/c1-4-11-9(3)14(15-5-2)18-12-7-6-10(16)8-13(12)17-11/h6-8,16H,4-5H2,1-3H3

InChI Key

QWANCHHEUSWJTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NCC)OC2=C(O1)C=C(C=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.